6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane
CAS No.: 2306275-33-0
Cat. No.: VC11650296
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306275-33-0 |
|---|---|
| Molecular Formula | C12H17N3O |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptane |
| Standard InChI | InChI=1S/C12H17N3O/c1-16-12-3-2-9(5-14-12)8-15-10-4-11(15)7-13-6-10/h2-3,5,10-11,13H,4,6-8H2,1H3 |
| Standard InChI Key | VMTUYEBUGWZAJC-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(C=C1)CN2C3CC2CNC3 |
| Canonical SMILES | COC1=NC=C(C=C1)CN2C3CC2CNC3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s bicyclo[3.1.1]heptane framework consists of a seven-membered ring system with bridgehead nitrogen atoms. The 6-position is substituted with a (6-methoxypyridin-3-yl)methyl group, introducing both aromatic and ether functionalities. The InChIKey (VMTUYEBUGWZAJC-UHFFFAOYSA-N) and SMILES notation (COC1=NC=C(C=C1)CN2C3CC2CNC3) provide unambiguous stereochemical and connectivity details.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2306275-33-0 | |
| Molecular Formula | ||
| Molecular Weight | 219.28 g/mol | |
| IUPAC Name | 6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptane | |
| Purity | ≥97% |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are critical for confirming its structure. The methoxy group () resonates at ~3.8 ppm in -NMR, while the pyridyl protons appear as distinct aromatic signals. High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 219.28.
Synthesis and Preparation
Synthetic Routes
While explicit synthetic details for this compound are proprietary, analogous 3,6-diazabicyclo[3.1.1]heptane derivatives are synthesized through multi-step sequences involving:
-
Core Formation: Cyclization reactions using diamine precursors, often via Schiff base intermediates .
-
Functionalization: Alkylation or reductive amination to introduce the methoxypyridylmethyl group . For example, patent WO2019075114A1 describes coupling bicyclic amines with pyridyl halides under palladium catalysis .
-
Purification: Flash chromatography (e.g., petroleum ether/ethyl acetate gradients) yields high-purity products .
Key Reaction Steps (Generalized):
Challenges in Synthesis
-
Steric Hindrance: The bicyclic system complicates nucleophilic substitutions, necessitating optimized conditions (e.g., elevated temperatures) .
-
Regioselectivity: Ensuring substitution at the 6-position requires careful choice of protecting groups .
Applications in Pharmaceutical Research
Kinase Inhibitor Development
Patent WO2019075114A1 highlights its role in formulations targeting protein kinases, which are implicated in cancer and inflammatory diseases . The compound serves as a pharmacophore in molecules like 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile, demonstrating nanomolar inhibitory activity against kinases such as JAK2 and ALK .
Table 2: Comparative Activity of Analogous Compounds
| Compound | Target Receptor | IC₅₀ (nM) | Source |
|---|---|---|---|
| 3-Propionyl-3,6-diazabicyclo[3.1.1]heptane | μ-Opioid | 12.3 | |
| Example Compound from WO2019075114A1 | JAK2 | 0.8 |
Recent Advances and Future Directions
Patent Landscape
The 2018 patent WO2019075114A1 underscores its utility in kinase inhibitors, with ongoing clinical trials for oncology applications . Innovations in synthetic methodologies (e.g., flow chemistry) could enhance scalability for industrial production.
Computational Studies
Molecular docking simulations predict strong interactions with kinase ATP-binding pockets, guiding the design of next-generation inhibitors . Quantitative structure-activity relationship (QSAR) models are being developed to optimize substituent effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume